1-(2-Bromo-1-cyclohexen-1-yl)ethanone
Overview
Description
1-(2-Bromo-1-cyclohexen-1-yl)ethanone is an organic compound with the molecular formula C8H11BrO It is a brominated derivative of cyclohexenone, characterized by the presence of a bromine atom at the 2-position of the cyclohexene ring and an ethanone group attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromo-1-cyclohexen-1-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-cyclohexen-1-yl ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-cyclohexen-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-cyclohexen-1-yl ethanone or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted cyclohexenones.
Reduction: Formation of cyclohexenones or cyclohexanones.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-(2-Bromo-1-cyclohexen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atom at the 2-position makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The ethanone group can undergo reduction or oxidation, depending on the reaction conditions. These reactions are facilitated by the electronic and steric properties of the compound .
Comparison with Similar Compounds
1-(2-Bromo-1-cyclohexen-1-yl)ethanone can be compared with other similar compounds such as:
1-Cyclohexen-1-yl ethanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-cyclohexyl ethanone: Similar structure but with different reactivity due to the position of the bromine atom.
1-(1-Cyclohexen-1-yl)ethanone: Another derivative with distinct reactivity and applications.
Properties
IUPAC Name |
1-(2-bromocyclohexen-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVRKDQYKVQHNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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